DAz-1

描述

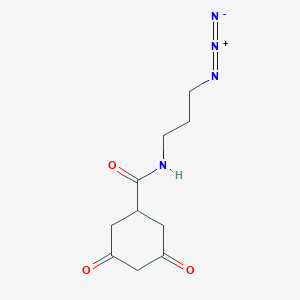

DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a 1,3-cyclohexanedione-derived chemical probe designed to detect sulfenic acid (Cys-SOH) modifications on proteins in living cells . Sulfenic acids are transient, reactive intermediates formed during cysteine oxidation, playing roles in redox signaling, enzymatic catalysis, and oxidative stress responses. This compound contains a cyclohexanedione scaffold that selectively reacts with sulfenic acids to form stable thioether adducts. Its azide group enables bioorthogonal Staudinger ligation with phosphine-biotin or fluorescent tags, facilitating detection, enrichment, and proteomic analysis .

Key features of this compound include:

- Cell permeability: Its small molecular weight (238.24 Da) allows efficient cellular uptake, enabling live-cell labeling .

- Specificity: this compound reacts exclusively with sulfenic acids, avoiding cross-reactivity with free thiols (Cys-SH) or higher oxidation states (e.g., sulfinic/sulfonic acids) .

- Versatility: Compatible with Western blotting, mass spectrometry, and affinity purification .

准备方法

合成路线和反应条件

DAz-1 的合成涉及从市售的 3,5-二羟基苯甲酸开始的几个步骤。该过程包括将 3,5-二羟基苯甲酸还原为 3,5-二酮六氢苯甲酸,然后进行保护以生成中间体化合物。 然后将该中间体与 3-氨基丙基叠氮化物偶联以形成另一个中间体,随后用盐酸脱保护以生成 this compound .

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成通常涉及标准的有机合成技术,例如硅胶柱色谱、薄层色谱和高效液相色谱 (HPLC) 进行纯化 .

化学反应分析

反应类型

DAz-1 主要进行与其作为亚磺酸探针的功能相关的反应。这些包括:

氧化: this compound 与蛋白质中半胱氨酸残基氧化形成的亚磺酸反应。

常用试剂和条件

氧化: 过氧化氢 (H₂O₂) 通常用于将半胱氨酸残基氧化为亚磺酸。

取代: 铜 (I) 催化的叠氮化物-炔烃环加成 (CuAAC) 是涉及 this compound 中叠氮基团的常见反应.

形成的主要产物

由涉及 this compound 的反应形成的主要产物是亚磺酸修饰的蛋白质,可以使用各种生化技术进一步分析这些蛋白质 .

科学研究应用

DAz-1 在科学研究中具有多种应用,包括:

化学: 用作探针来研究氧化还原生物学和亚磺酸在蛋白质功能中的作用。

生物学: 有助于理解细胞中的氧化应激反应和氧化还原调节。

医学: 在研究与氧化应激相关的疾病(如癌症和神经退行性疾病)方面具有潜在的应用。

作用机制

DAz-1 通过特异性地与蛋白质中半胱氨酸残基上形成的亚磺酸反应来发挥其作用。该反应形成稳定的加合物,从而能够检测和研究这些修饰。this compound 的分子靶标是具有反应性半胱氨酸残基的蛋白质,这些残基会发生氧化形成亚磺酸。 这种相互作用对于理解蛋白质功能的氧化还原调节以及氧化应激在各种生物过程中的作用至关重要 .

相似化合物的比较

DAz-1 vs. DAz-2

DAz-2 is a structural analog of this compound with enhanced reactivity and sensitivity. While both share the cyclohexanedione core and azide handle, DAz-2’s modified side chain improves potency in vitro and in cells.

This compound vs. Dimedone and NBD-Cl

- Dimedone (5,5-dimethyl-1,3-cyclohexanedione) : A classic sulfenic acid trap lacking an azide handle. Dimedone requires harsh conditions for adduct detection (e.g., radioactive labeling) and is incompatible with live-cell studies due to poor permeability .

- NBD-Cl (4-chloro-7-nitrobenzofurazan) : Reacts with sulfenic acids to form fluorescent adducts but also labels free thiols, reducing specificity. In HSA experiments, this compound blocked NBD-Cl labeling of sulfenic acids, confirming superior selectivity .

This compound vs. Arsenite-Based Methods

Saurin et al. developed a method using arsenite to reduce sulfenic acids to thiols, followed by biotin-maleimide labeling. However, this approach denatures proteins, disrupts native structures, and risks false positives from thiol-reactive contaminants . In contrast, this compound labels sulfenic acids directly under physiological conditions, preserving protein integrity .

Data Tables

Table 1: Comparison of Sulfenic Acid Probes

Research Findings

Specificity in Model Proteins

- DTT restored papain activity in H₂O₂-treated samples but failed in this compound-labeled samples, confirming irreversible sulfenic acid adduction .

- HSA : this compound blocked NBD-Cl labeling of HSA-SOH, and dimedone competitively inhibited this compound binding, validating target specificity .

Live-Cell vs. Lysate Labeling

In Jurkat cells, this compound labeled 25–30 kDa and 55–65 kDa proteins in live cells but detected actin (41 kDa) predominantly in lysates. This highlights microenvironment-dependent sulfenic acid formation and this compound’s ability to capture redox dynamics in native contexts .

Dose and Time Dependency

This compound labeling in Jurkat cells increased dose-dependently (50 nM–5 μM) without cytotoxicity. Time-course experiments showed maximal labeling at 2 hours, confirming efficient cellular uptake and reaction kinetics .

生物活性

DAz-1, a member of the DAZ (Deleted in Azoospermia) gene family, plays a crucial role in germ cell development and differentiation across various species. This article explores the biological activity of this compound, focusing on its molecular functions, expression patterns, and implications in reproductive biology.

Overview of this compound

This compound is a homologue of Boule, a gene critical for germline specification. It is primarily expressed in germ cells during critical stages of gametogenesis. The protein encoded by this compound is involved in the regulation of mRNA translation and transport, which are essential for the differentiation and maturation of germ cells in both male and female organisms.

Molecular Characteristics

This compound contains a highly conserved RNA recognition motif (RRM) that facilitates binding to target mRNAs. This characteristic enables this compound to function as an adaptor for mRNA transport and an activator of translation. The protein's activity is vital for various processes in germ cell development, including:

- Meiotic progression : this compound is involved in the transition from spermatogenesis to oogenesis.

- Germ cell specification : It regulates the expression of genes necessary for germline formation.

Expression Patterns

The expression of this compound varies significantly across different species and developmental stages. In C. elegans, this compound is crucial for the sperm/oocyte switch during larval development. Loss of function in this gene results in sterility due to the blockage of oogenesis at the pachytene stage of meiosis I . In contrast, male spermatogenesis remains unaffected, indicating a specific role for this compound in female gametogenesis.

In zebrafish (Danio rerio), maternal transcripts of zDazl (the zebrafish homologue) localize to the germ plasma early in embryogenesis, suggesting its role in primordial germ cell (PGC) specification and differentiation . The localization patterns indicate that zDazl antagonizes microRNA-mediated repression, enhancing protein synthesis necessary for germline development.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Case Studies

Several case studies have demonstrated the significance of this compound across different models:

- Case Study 1: C. elegans - Research revealed that mutations in this compound disrupt normal oocyte development while allowing sperm production to continue. This highlights its specific role during female gametogenesis.

- Case Study 2: Zebrafish Development - In zebrafish embryos, zDazl was shown to be critical for PGC formation, with disruptions leading to reduced germ cell numbers and impaired differentiation .

常见问题

Basic Research Questions

Q. What is the primary application of DAz-1 in cellular redox biology studies?

this compound is a cell-permeable chemical probe specifically designed to detect sulfonic acid-modified proteins in live cells. Its mechanism involves covalent binding to sulfenic acid (-SOH) residues, enabling subsequent labeling with biotin or fluorescent tags for visualization via Western blot or microscopy. This allows real-time tracking of redox-sensitive protein modifications under oxidative stress .

Q. What standard protocols should be followed for this compound treatment in cell lysates?

- Prepare protein samples (50 µg lysate or 200 µg purified protein).

- Pre-treat with 50–100 µM H₂O₂ for 20 minutes to induce sulfenic acid formation.

- Add 1 mM this compound (dissolved in DMSO) and incubate for 15 minutes at room temperature.

- Quench reactions with 5 mM DTT and remove excess reagents via gel filtration.

- Detect labeled proteins using SDS-PAGE (4–12%) and HRP-streptavidin Western blot .

Q. How does this compound compare to traditional redox probes like dimedone?

Unlike dimedone, which requires cell fixation and lacks cell permeability, this compound enables live-cell imaging and dynamic tracking of sulfenic acid modifications. However, its detection sensitivity is lower than its analog DAz-2, which has enhanced reactivity under low-oxidative conditions .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to minimize non-specific binding in live-cell imaging?

Conduct dose-response titrations (e.g., 0.1–2 mM this compound) and validate specificity using:

- Negative controls : Omit H₂O₂ pre-treatment or use sulfenic acid-deficient mutants.

- Competitive inhibition : Co-treat with dimedone to block this compound binding sites.

- Mass spectrometry : Confirm labeled proteins against redox proteome databases .

Q. What experimental strategies resolve contradictions in Western blot results when using this compound under varying oxidative stress conditions?

- Replicate experiments across multiple biological replicates to distinguish technical noise from biological variability.

- Normalize signals to housekeeping proteins and oxidative stress markers (e.g., glutaredoxin-1).

- Cross-validate with orthogonal methods, such as immunofluorescence or click chemistry-based pull-down assays .

Q. How should this compound be integrated into longitudinal studies tracking dynamic sulfonic acid modifications?

- Use time-course experiments with staggered this compound treatments (e.g., 0, 6, 12, 24 hours).

- Pair with ROS (reactive oxygen species) sensors (e.g., H2DCFDA) to correlate modifications with oxidative burst events.

- Preserve samples in lysis buffer with protease/phosphatase inhibitors to prevent post-lysis artifacts .

Q. Methodological Considerations

Q. What are the critical storage and handling requirements for this compound to ensure experimental reproducibility?

- Storage : Store powder at -20°C (stable for 3 years); prepare working solutions in argon-purged DMSO to prevent oxidation.

- Solvent compatibility : Dilute in isotonic buffers (e.g., PBS) with <1% organic solvent to avoid protein denaturation.

- Freeze-thaw cycles : Avoid repeated thawing; aliquot solutions for single-use .

Q. How can researchers validate this compound specificity in complex biological systems?

- Perform genetic knockdowns of redox-regulated proteins (e.g., peroxiredoxins) to reduce background signals.

- Use isotopic labeling (e.g., ¹⁵N-DAz-1) coupled with LC-MS/MS to distinguish endogenous vs. probe-derived modifications.

- Compare results with untargeted metabolomics to rule off-target interactions .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound-derived proteomic datasets?

- Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput MS data.

- Use cluster analysis (e.g., hierarchical clustering) to group proteins by modification kinetics.

- Pathway enrichment tools (e.g., DAVID, STRING) can identify redox-sensitive signaling networks .

Q. How should researchers address discrepancies between this compound labeling and functional assays (e.g., enzymatic activity)?

属性

IUPAC Name |

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZUOTZOCOMDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(=O)NCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。